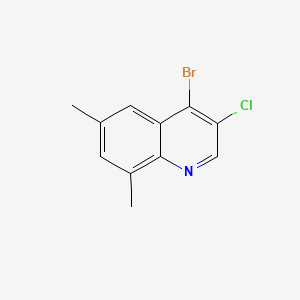

4-Bromo-3-chloro-6,8-dimethylquinoline

Description

4-Bromo-3-chloro-6,8-dimethylquinoline is a halogenated quinoline derivative featuring bromo, chloro, and methyl substituents at positions 4, 3, 6, and 8, respectively. Quinoline scaffolds are renowned for their versatility in medicinal and materials chemistry due to their aromatic heterocyclic structure, which allows for tunable electronic and steric properties. This compound’s unique substitution pattern may confer distinct physicochemical and biological characteristics compared to simpler quinoline derivatives.

Properties

CAS No. |

1209590-65-7 |

|---|---|

Molecular Formula |

C11H9BrClN |

Molecular Weight |

270.554 |

IUPAC Name |

4-bromo-3-chloro-6,8-dimethylquinoline |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-7(2)11-8(4-6)10(12)9(13)5-14-11/h3-5H,1-2H3 |

InChI Key |

NCPXOHPWJHUJLV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Br)C |

Synonyms |

4-Bromo-3-chloro-6,8-dimethylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The positions and types of substituents significantly influence quinoline reactivity and applications. Key analogs include:

Key Observations :

- Halogen Position : Bromo/chloro at C3/C4 (target) vs. C2/C4 () alters resonance effects and steric hindrance.

- Methyl Groups : Methyl at C6/C8 (target) vs. C7/C8 () affects planarity and π-stacking interactions .

- Fluorine Substitution: 4-Bromo-6,8-difluoro-2-methylquinoline () exhibits enhanced polarity compared to the target due to fluorine’s electronegativity .

Challenges :

- Regioselectivity : Achieving precise halogen placement (e.g., avoiding C5/C7 bromination) requires controlled conditions .

- Steric Hindrance : Bulky substituents (e.g., Cl-benzyloxy in ) complicate further functionalization .

Physicochemical Properties

Polarity and Solubility

- Target Compound: Bromo and chloro groups increase molecular weight and reduce solubility in polar solvents compared to non-halogenated quinolines. Methyl groups may slightly offset this via hydrophobic interactions.

- Fluorinated Analog (): Higher polarity due to fluorine’s electronegativity, likely improving aqueous solubility .

- Dichloro-Dimethylquinoline (): Lower solubility than the target due to dual chloro substituents .

Thermal Stability

Anticancer Potential

- 6,8-Dibromoquinoline Derivatives (): Exhibit promising anticancer activity against tumor cell lines, suggesting bromine’s role in enhancing cytotoxicity .

- 2,4-Dichloro-7,8-dimethylquinoline (): Demonstrated cytotoxicity, though activity varies with halogen positioning .

Antimicrobial and Antiviral Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.